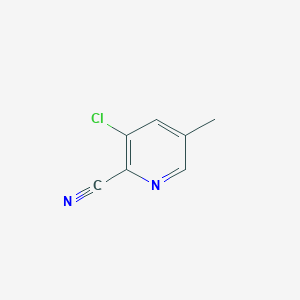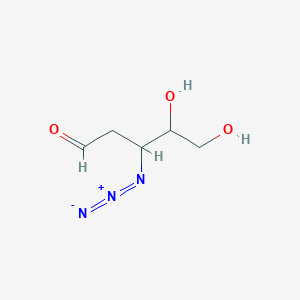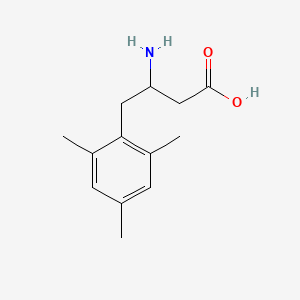
3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is an organic compound characterized by the presence of an amino group and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid typically involves multi-step organic reactions One common method starts with the alkylation of 2,4,6-trimethylbenzene with a suitable halogenated butyric acid derivative under basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the alkyl chain.
Reduction: Reduction reactions may target the carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products: The major products depend on the specific reactions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the manufacture of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-4-phenylbutyric Acid
- 3-Amino-4-(2,6-dimethylphenyl)butyric Acid
- 3-Amino-4-(2,4-dimethylphenyl)butyric Acid
Comparison: Compared to these similar compounds, 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is unique due to the presence of three methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct in its applications and effects.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
3-amino-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-8-4-9(2)12(10(3)5-8)6-11(14)7-13(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
PBNDXGAMWWMLCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC(CC(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



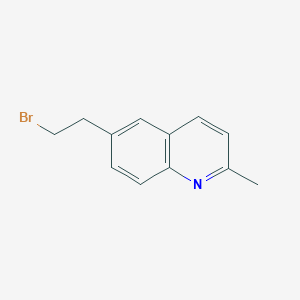
![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
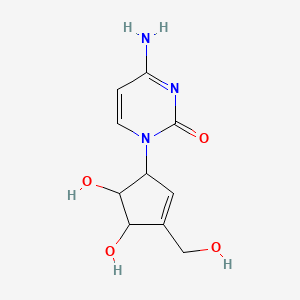

![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)


